molecular formula C19H24N2O B1239871 17-Yohimbol

17-Yohimbol

Cat. No. B1239871
M. Wt: 296.4 g/mol
InChI Key: YZHQOLWNBFSHQZ-YALINYFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-yohimbol is a yohimban alkaloid. It derives from a hydride of a yohimban.

Scientific Research Applications

  • Synthesis and Chemical Structure :

    • A study by Martin and Geraci (1988) demonstrated a concise approach to synthesizing aromatic yohimboid indole alkaloids, including oxogambirtannine, through intramolecular Diels-Alder reactions. This method is useful for constructing complex molecular structures like 17-Yohimbol (Martin & Geraci, 1988).
  • Biological Effects and Mechanisms :

    • Research by Weitzell, Tanaka, and Starke (1979) explored the effects of various yohimbine stereoisomers, including yohimbol, on noradrenergic neurotransmission. They found that yohimbol influences both pre- and postsynaptic alpha-adrenoceptors in the pulmonary artery of rabbits (Weitzell et al., 1979).
  • Natural Sources and Isolation :

    • A study by Arambewela and Khuong-Huu (1981) identified yohimbol among the indole alkaloids isolated from the leaves and bark of Hunteria zeylanica. This demonstrates the natural occurrence and potential for extraction of 17-Yohimbol from plant sources (Arambewela & Khuong-Huu, 1981).
  • Pharmacological Implications :

    • Sperl et al. (2022) investigated the role of yohimbine, a compound related to 17-Yohimbol, in modulating fear conditioning in humans. Their findings suggest implications for understanding the effects of similar compounds on emotional memory consolidation and fear-related disorders (Sperl et al., 2022).

properties

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

(1S,15R,20R)-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-18-ol

InChI

InChI=1S/C19H24N2O/c22-14-6-5-12-11-21-8-7-16-15-3-1-2-4-17(15)20-19(16)18(21)10-13(12)9-14/h1-4,12-14,18,20,22H,5-11H2/t12-,13-,14?,18-/m0/s1

InChI Key

YZHQOLWNBFSHQZ-YALINYFNSA-N

Isomeric SMILES

C1CC(C[C@@H]2[C@@H]1CN3CCC4=C([C@@H]3C2)NC5=CC=CC=C45)O

Canonical SMILES

C1CC2CN3CCC4=C(C3CC2CC1O)NC5=CC=CC=C45

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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